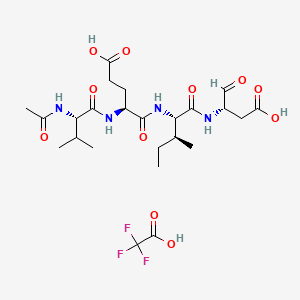
AC-Veid-cho (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-Veid-cho (tfa) is a peptide-derived inhibitor that targets caspases-6, -3, and -7. It exhibits IC50 values of 16.2 nM, 13.6 nM, and 162.1 nM, respectively . This compound demonstrates significant inhibitory potency and is applicable in the study of neurodegenerative diseases, such as Alzheimer’s and Huntington’s disease .
準備方法
The preparation of AC-Veid-cho (tfa) involves peptide synthesis techniques. The compound is synthesized by incorporating the peptide sequence into a suitable resin, followed by cleavage and purification. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites
化学反応の分析
AC-Veid-cho (tfa) primarily undergoes inhibition reactions with caspases. It forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inhibiting their activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under typical conditions. The major product formed from its reaction with caspases is the inhibited enzyme complex .
科学的研究の応用
AC-Veid-cho (tfa) is widely used in scientific research for studying neurodegenerative diseases. It is employed to investigate the role of caspases in apoptosis and neurodegeneration. The compound is particularly useful in research related to Alzheimer’s and Huntington’s diseases, where caspase activity is implicated in disease progression . Additionally, AC-Veid-cho (tfa) is used in cell biology studies to understand the mechanisms of cell death and survival .
作用機序
The mechanism of action of AC-Veid-cho (tfa) involves its binding to the active site of caspases-6, -3, and -7. The compound forms a covalent bond with the catalytic cysteine residue, thereby inhibiting the enzyme’s activity . This inhibition prevents the cleavage of caspase substrates, ultimately blocking the apoptotic pathway. The molecular targets of AC-Veid-cho (tfa) are the caspases themselves, and the pathways involved include the intrinsic and extrinsic apoptosis pathways .
類似化合物との比較
AC-Veid-cho (tfa) is unique in its high specificity and potency for caspases-6, -3, and -7. Similar compounds include AC-DEVD-cho and AC-LEHD-cho, which also target caspases but with different specificities and potencies . AC-DEVD-cho targets caspase-3 and caspase-7, while AC-LEHD-cho targets caspase-9. The uniqueness of AC-Veid-cho (tfa) lies in its ability to inhibit multiple caspases with high potency, making it a valuable tool in neurodegenerative disease research .
特性
分子式 |
C24H37F3N4O11 |
|---|---|
分子量 |
614.6 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H36N4O9.C2HF3O2/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28;3-2(4,5)1(6)7/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32);(H,6,7)/t12-,14-,15-,18-,19-;/m0./s1 |
InChIキー |
DMUVMYXFMMONRW-NVOIZEPQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


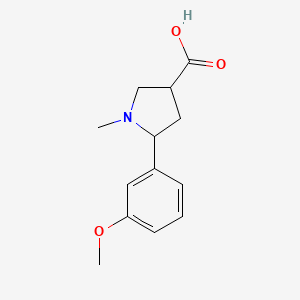
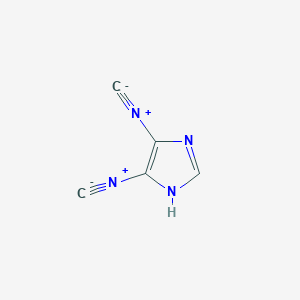
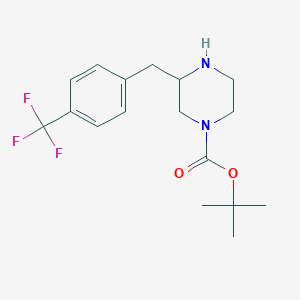
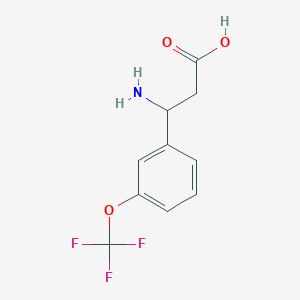
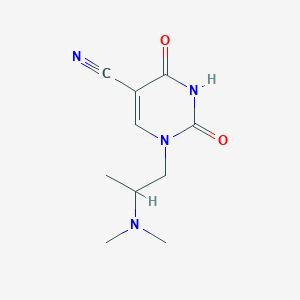
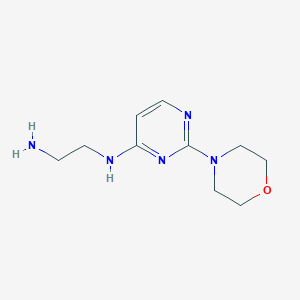

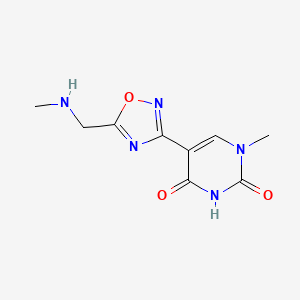
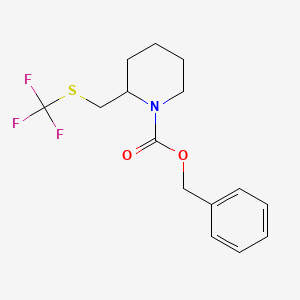
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14865389.png)
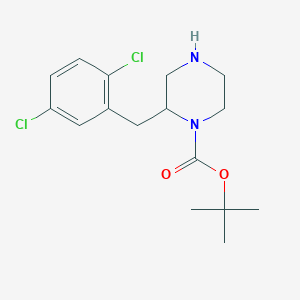
![N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B14865406.png)
![7-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865415.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)
